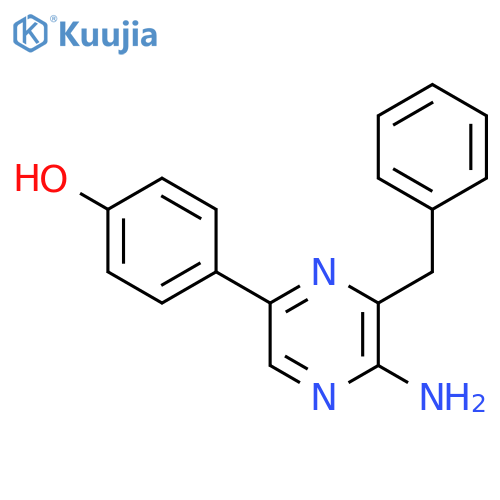

Cas no 37156-84-6 (4-(5-Amino-6-benzylpyrazin-2-yl)phenol)

37156-84-6 structure

商品名:4-(5-Amino-6-benzylpyrazin-2-yl)phenol

4-(5-Amino-6-benzylpyrazin-2-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-(5-Amino-6-benzylpyrazin-2-yl)phenol

- 4-(5-amino-6-benzyl-1H-pyrazin-2-ylidene)cyclohexa-2,5-dien-1-one

- Phenol,4-[5-amino-6-(phenylmethyl)- pyrazinyl]-

- AF-350

- coelenteramine

- CE63ZJ743V

- 2-AMINO-3-BENZYL 5-(P-HYDROXYPHENYL)PYRAZINE

- F81323

- AKOS015891395

- FT-0758543

- Q5140608

- 4-[5-azanyl-6-(phenylmethyl)pyrazin-2-yl]phenol

- Phenol,4-[5-amino-6-(phenylmethyl)-pyrazinyl]-

- Etioluciferin (oplophorus)

- DTXSID30958363

- 2-amino-3-benzyl-5-(4-hydroxyphenyl)pyrazine

- Phenol, 4-[5-amino-6-(phenylmethyl)pyrazinyl]-

- VKB

- 4-(5-AMINO-6-(PHENYLMETHYL)-2-PYRAZINYL)PHENOL

- AF350

- 4-(5-Amino-6-benzyl-2-pyrazinyl)phenol

- UNII-CE63ZJ743V

- AETIOLUCIFERIN

- 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine

- AF 350

- SCHEMBL935274

- Phenol, 4-(5-amino-6-(phenylmethyl)pyrazinyl)-

- Etioluciferin

- 37156-84-6

- Oprea1_099028

-

- MDL: MFCD00082762

- インチ: InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19)

- InChIKey: BWNPYAKFDUFNND-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O

計算された属性

- せいみつぶんしりょう: 277.12200

- どういたいしつりょう: 277.121512

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 569

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 67.5

じっけんとくせい

- 密度みつど: 1.23

- ふってん: 446.9°Cat760mmHg

- フラッシュポイント: 224.1°C

- 屈折率: 1.653

- PSA: 72.03000

- LogP: 3.60340

4-(5-Amino-6-benzylpyrazin-2-yl)phenol セキュリティ情報

4-(5-Amino-6-benzylpyrazin-2-yl)phenol 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(5-Amino-6-benzylpyrazin-2-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D972513-25g |

4-(5-amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 97% | 25g |

$5180 | 2024-05-24 | |

| eNovation Chemicals LLC | D972513-5g |

4-(5-amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 97% | 5g |

$1850 | 2024-05-24 | |

| Alichem | A099001127-1g |

4-(5-Amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 95% | 1g |

$1801.88 | 2023-09-02 | |

| eNovation Chemicals LLC | D972513-10g |

4-(5-amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 97% | 10g |

$2700 | 2025-02-27 | |

| eNovation Chemicals LLC | D972513-5g |

4-(5-amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 97% | 5g |

$1850 | 2025-02-27 | |

| Chemenu | CM168220-1g |

4-(5-amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 95%+ | 1g |

$1496 | 2021-08-05 | |

| Chemenu | CM168220-1g |

4-(5-amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 95%+ | 1g |

$1652 | 2023-03-04 | |

| eNovation Chemicals LLC | D972513-100g |

4-(5-amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 97% | 100g |

$13670 | 2024-05-24 | |

| A2B Chem LLC | AF91269-1g |

4-(5-Amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 95% | 1g |

$1402.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646082-5g |

4-(5-Amino-6-benzylpyrazin-2-yl)phenol |

37156-84-6 | 98% | 5g |

¥24496.00 | 2024-05-16 |

4-(5-Amino-6-benzylpyrazin-2-yl)phenol 関連文献

-

Seiichi Uchiyama,Kazuyuki Takehira,Shigeru Kohtani,Tomofumi Santa,Ryoichi Nakagaki,Seiji Tobita,Kazuhiro Imai Phys. Chem. Chem. Phys. 2002 4 4514

-

Eric Lindberg,Shin Mizukami,Keiji Ibata,Takashi Fukano,Atsushi Miyawaki,Kazuya Kikuchi Chem. Sci. 2013 4 4395

-

3. Structure of the functional part of photoprotein aequorinBranislav Musicki,Yoshito Kishi,Osamu Shimomura J. Chem. Soc. Chem. Commun. 1986 1566

-

Tianyu Jiang,Lupei Du,Minyong Li Photochem. Photobiol. Sci. 2016 15 466

-

Tianyu Jiang,Lupei Du,Minyong Li Photochem. Photobiol. Sci. 2016 15 466

37156-84-6 (4-(5-Amino-6-benzylpyrazin-2-yl)phenol) 関連製品

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:37156-84-6)4-(5-Amino-6-benzylpyrazin-2-yl)phenol

清らかである:99%

はかる:10g

価格 ($):3247.0